3,4-Dimethoxy-beta-methyl-beta-nitrostyrene
Overview
Description
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a styrene backbone. This compound is known for its yellow crystalline appearance and is primarily used in organic synthesis as a reagent .
Preparation Methods
The synthesis of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene typically involves the nitration of 3,4-dimethoxystyrene. This can be achieved by reacting 3,4-dimethoxystyrene with nitric acid in the presence of a suitable solvent . Another method involves the Henry reaction, where benzaldehyde is reacted with nitromethane to form the nitrostyrene derivative . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction of the nitro group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminium hydride for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe due to its structural properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other nitrostyrene derivatives such as:
- 3,4-Dimethoxy-beta-nitrostyrene
- 3,4-Methylenedioxy-beta-nitrostyrene
- 2,5-Dimethoxy-beta-methyl-beta-nitrostyrene
These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications . The unique combination of methoxy and nitro groups in this compound makes it particularly valuable in certain synthetic and research contexts .
Properties
IUPAC Name |
1,2-dimethoxy-4-[(E)-2-nitroprop-1-enyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFBGRHDJMANRR-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1)OC)OC)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225075 | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37629-53-1, 122-47-4 | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37629-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dimethoxyphenyl)-2-nitropropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 122-47-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dimethoxy-4-[(1E)-2-nitro-1-propen-1-yl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801225075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-dimethoxyphenyl)-2-nitropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.135 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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